molecular formula C14H17N7O2S3 B2641964 N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide CAS No. 895005-41-1

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide

Cat. No.: B2641964
CAS No.: 895005-41-1
M. Wt: 411.52
InChI Key: HJDVWJVVVJVXBP-UHFFFAOYSA-N
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Description

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide is a sophisticated synthetic compound of significant interest in medicinal chemistry and drug discovery research. This molecule is a hybrid structure incorporating two key pharmacophores: a 1,3,4-thiadiazole scaffold and a triazolopyrimidinone core, linked by a thioacetamide bridge. The 1,3,4-thiadiazole moiety is a well-known privileged structure in medicinal chemistry, associated with a wide range of biological activities, including antimicrobial and anticancer effects. The triazolopyrimidine core is a bioisostere of purines, allowing it to interact with various enzyme active sites, particularly kinases. This structural combination suggests potential as a kinase inhibitor scaffold. Researchers can utilize this compound as a key intermediate or a lead compound for the development of novel therapeutic agents, particularly in oncology for targeting dysregulated kinase pathways. It is also a valuable tool for probing structure-activity relationships (SAR) to optimize potency and selectivity. The compound is provided as a solid and should be stored in a cool, dry environment. This product is intended for research and laboratory use only; it is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[(7-oxo-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N7O2S3/c1-3-5-8-6-9(22)15-11-17-19-13(21(8)11)25-7-10(23)16-12-18-20-14(26-12)24-4-2/h6H,3-5,7H2,1-2H3,(H,15,17,22)(H,16,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJDVWJVVVJVXBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC2=NN=C(N12)SCC(=O)NC3=NN=C(S3)SCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N7O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide is a compound that integrates the 1,3,4-thiadiazole moiety with a triazole derivative. This combination is significant due to the diverse biological activities attributed to both structural components. This article summarizes the biological activities associated with this compound based on available literature.

Antimicrobial Activity

  • Antibacterial Effects : The compound has shown substantial antibacterial activity against various pathogens. For instance, derivatives of 1,3,4-thiadiazole have demonstrated notable effectiveness against Xanthomonas oryzae and Fusarium graminearum, with inhibition rates reaching up to 56% at concentrations of 100 μg/mL .
  • Antifungal Properties : Research indicates that thiadiazole derivatives exhibit antifungal activity as well. For example, compounds containing the thiadiazole moiety have been reported to inhibit Botrytis cinerea effectively .

Antiviral Activity

The 1,3,4-thiadiazole scaffold has been associated with antiviral properties against several viral strains. Studies suggest that these compounds can act as bioisosteres for existing antiviral agents and may enhance therapeutic efficacy through structural modifications .

Anti-inflammatory and Analgesic Effects

The anti-inflammatory potential of thiadiazole derivatives has been explored extensively. For example, certain compounds have shown significant edema-reducing activity in animal models . The mechanism is believed to involve interactions with inflammatory mediators like COX and LOX enzymes.

Antitumor Activity

Recent studies have indicated that derivatives of this compound possess antitumor properties. Specifically, some synthesized variants have demonstrated cytotoxic effects against breast cancer cell lines . The structure-activity relationship (SAR) indicates that modifications to the thiadiazole ring can influence potency and selectivity.

Synthesis and Evaluation of Thiadiazole Derivatives

A series of studies have focused on synthesizing novel derivatives of 1,3,4-thiadiazoles and evaluating their biological activities:

  • Study on Antimicrobial Activity : A study synthesized several thiadiazole derivatives and evaluated their antimicrobial efficacy against Xanthomonas oryzae and other pathogens. The results showed promising antibacterial effects compared to standard treatments .
  • Evaluation of Antitumor Properties : In a separate study, researchers synthesized a variety of 5-substituted thiadiazoles and assessed their cytotoxicity against various cancer cell lines. Some compounds exhibited higher inhibitory effects than existing chemotherapeutics .

Data Tables

Biological ActivityCompoundInhibition Rate (%)Reference
AntibacterialN-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-methyl-6-thioxo)56% (100 μg/mL)
AntifungalThiadiazole derivative69% (against B. cinerea)
Antitumor5-substituted thiadiazolesVaries by compound

Scientific Research Applications

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the thiadiazole structure exhibit significant activity against a range of bacterial and fungal pathogens.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various thiadiazole derivatives against Xanthomonas oryzae and Fusarium graminearum. The results showed that N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide demonstrated a notable inhibition rate of 56% against X. oryzae at a concentration of 100 μg/mL. This efficacy was superior to that of commercial bactericides like thiodiazolecopper .

Antitumor Activity

The compound has also shown promise in cancer research. Thiadiazole derivatives are recognized for their potential as antitumor agents due to their ability to inhibit tumor cell proliferation.

Case Study: In Vitro Antitumor Screening

A synthesis of novel thiadiazole derivatives was conducted where the resulting compounds were screened for antitumor activity against breast cancer cell lines. Among these derivatives, several exhibited significant inhibitory effects on cell growth. The structure of this compound was linked to enhanced cytotoxicity compared to other tested compounds .

Anti-inflammatory Properties

Thiadiazole derivatives have been investigated for their anti-inflammatory effects. The presence of specific substituents can enhance their interaction with inflammatory mediators.

Case Study: Structure-Activity Relationship

Research focused on a series of thiadiazole compounds revealed that those with hydrophilic substituents exhibited higher anti-inflammatory activities. The compound's ability to interact with cyclooxygenase (COX) and lipoxygenase (LOX) enzymes was highlighted as a mechanism for its anti-inflammatory effects .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

Activity Type Effectiveness Reference
Antimicrobial56% inhibition against X. oryzae
AntitumorSignificant growth inhibition in breast cancer cells
Anti-inflammatoryEnhanced activity via COX/LOX interaction

Comparison with Similar Compounds

Key Observations :

  • Alkyl Substituents : Longer alkyl chains (e.g., butyl in 4.8 ) increase hydrophobicity, reducing water solubility compared to ethyl or methyl groups.
  • Aromatic vs.
  • Synthesis Yields : High yields (e.g., 89.4% for 4.8 ) suggest efficient cyclocondensation pathways, which may extend to the target compound.

Physicochemical Properties

Solubility and Stability

  • The ethylthio substituent in the target compound likely confers moderate solubility (similar to 1.5 µg/mL for the ethylthio-pyridazine analog ), though propyl and thiadiazole groups may reduce aqueous solubility.
  • Triazolopyrimidinone systems are prone to hydrolysis under acidic/basic conditions, as observed in related thioacetamide derivatives .

Thermal Stability

Melting points for analogs range from 262–270°C , indicating robust thermal stability due to rigid heterocyclic frameworks. The target compound is expected to exhibit similar behavior.

Electronic and Structural Considerations

  • Isoelectronicity : Compounds with similar electronic profiles (e.g., sulfur-rich thiadiazoles and triazoles) may display analogous reactivity, such as nucleophilic substitution at sulfur sites .
  • X-ray Diffraction Studies : Co-crystals of N-substituted thioacetamides (e.g., ) confirm planar geometries and intermolecular hydrogen bonding, critical for crystallinity and stability.

Q & A

Q. What are the key synthetic strategies for preparing derivatives of this compound, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of structurally similar compounds involves cyclization reactions using concentrated sulfuric acid (for heterocyclization) and ethanol as a solvent for intermediate steps . Optimization includes adjusting heating duration, reactant ratios (e.g., isothiocyanate and benzohydrazide in a 1:1 molar ratio), and monitoring via TLC (chloroform:acetone, 3:1 eluent) . For thiadiazole-triazole hybrids, coupling reactions with activated methylene compounds or thioureas under acidic conditions are critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

  • Methodological Answer :
  • 1H NMR : Identifies proton environments (e.g., δ = 1.91 ppm for CH3 groups, aromatic protons at 7.52–7.94 ppm) .
  • IR Spectroscopy : Confirms functional groups (e.g., νmax = 1670–1657 cm⁻¹ for amide C=O stretches) .
  • Mass Spectrometry (FAB) : Validates molecular weight (e.g., m/z = 384 [M+H]+ for intermediates) .
  • Elemental Analysis : Ensures purity (e.g., C, H, N, S percentages within ±0.3% of theoretical values) .

Q. How can researchers troubleshoot failed attempts to isolate intermediates during synthesis?

  • Methodological Answer : If intermediates (e.g., thioacetamides) cannot be isolated, co-crystallization with parent compounds and X-ray diffraction analysis may resolve structural ambiguities . Adjusting reaction termination points, solvent systems (e.g., switching from ethanol to acetic acid), or using alternative thiophiles like P2S5 may improve yields .

Advanced Research Questions

Q. What computational approaches are suitable for predicting the biological activity of this compound?

  • Methodological Answer :
  • Molecular Docking : Predicts binding affinity to target proteins (e.g., using AutoDock Vina with crystal structures from the PDB) .
  • PASS Program : Estimates potential bioactivity (e.g., anticancer, antimicrobial) based on structural fingerprints .
  • Quantum Chemical Calculations : Models reaction pathways and transition states (e.g., via Gaussian 09 with DFT/B3LYP) to prioritize synthetic routes .

Q. How can X-ray crystallography resolve contradictions in proposed reaction mechanisms?

  • Methodological Answer : Single-crystal X-ray analysis clarifies bond angles, torsion angles, and hydrogen-bonding networks in intermediates. For example, co-crystals of acetamide and thioacetamide derivatives confirmed the role of N-substituted thioamides in forming bicyclic 1,3,4-thiadiazole-triazine hybrids . This technique is critical when NMR/IR data are inconclusive.

Q. What strategies address discrepancies between predicted and observed biological activity in vitro?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., ethylthio vs. propyl groups) to correlate structural features with activity .
  • Metabolic Stability Assays : Use liver microsomes to assess if poor activity stems from rapid degradation .
  • Synchrotron Radiation : Enhances X-ray resolution of protein-ligand complexes to validate docking predictions .

Q. How can AI-driven platforms optimize experimental design for derivatives of this compound?

  • Methodological Answer : Tools like COMSOL Multiphysics integrate reaction kinetics simulations with machine learning to predict optimal solvent systems, temperatures, and catalysts . For example, ICReDD’s workflow combines quantum calculations and experimental data to narrow reaction conditions, reducing trial-and-error cycles by 60–70% .

Data Management and Reproducibility

Q. What protocols ensure data integrity and reproducibility in multi-step syntheses?

  • Methodological Answer :
  • Electronic Lab Notebooks (ELNs) : Digitally track reaction parameters (e.g., solvent volumes, heating times) with version control .
  • LC-MS Purity Checks : Mandate ≥95% purity for intermediates before proceeding to next steps .
  • Open-Access Databases : Deposit spectral data (NMR, IR) in repositories like PubChem or Zenodo for cross-validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.